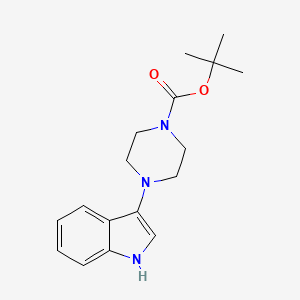

Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate

Overview

Description

Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H23N3O2 . It has a molecular weight of 301.39 . The compound is typically stored in a dark, dry place at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of indole derivatives, such as Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate, has been a subject of interest in recent years . A one-pot synthetic strategy has been demonstrated to synthesize novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylate derivatives in high reaction yields and chemical purities .Molecular Structure Analysis

The InChI code for Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate is 1S/C17H23N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15-6-4-5-14-13(15)7-8-18-14/h4-8,18H,9-12H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate are not detailed in the search results, the compound is likely to participate in reactions typical of indole derivatives and piperazine carboxylates .Physical And Chemical Properties Analysis

Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 475.3±35.0 °C at 760 mmHg, and a flash point of 241.3±25.9 °C .Scientific Research Applications

Synthesis and Characterization

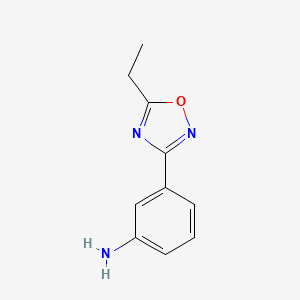

Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate and its derivatives are frequently synthesized and characterized for various applications. For instance, the synthesis of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, involves a condensation reaction and is characterized by LCMS, NMR, IR, and CHN elemental analysis. This compound crystallizes in the monoclinic crystal system and is linked through weak intermolecular interactions and aromatic π–π stacking interactions (Sanjeevarayappa et al., 2015).

Biological Evaluation

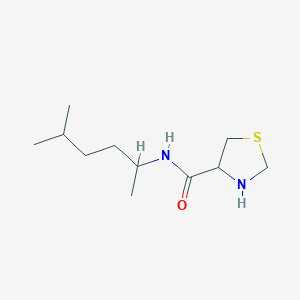

These compounds are also evaluated for their biological activities. The aforementioned tert-butyl derivative displayed poor antibacterial and moderate anthelmintic activity. Another derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was prepared using a modified Bruylants approach, offering a pharmacologically useful core (Gumireddy et al., 2021).

Crystal Structure Analysis

The crystal and molecular structure of these compounds are often analyzed, such as the case of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. This compound crystallizes in the monoclinic space group with typical bond lengths and angles for a piperazine-carboxylate (Mamat et al., 2012).

Application in Medicinal Chemistry

In medicinal chemistry, derivatives of tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate are often synthesized as potential pharmacological tools in studies of mood disorders. For example, 1-[4-(indol-3-yl)butyl]-4-arylpiperazines have been prepared to identify highly selective and potent 5-HT(1A) agonists, which could be useful in studying mood disorders (Heinrich et al., 2004).

Anticorrosive Properties

Moreover, compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have been studied for their anticorrosive properties, particularly for carbon steel in acidic environments. Electrochemical and surface characterization studies have shown these compounds can effectively inhibit corrosion (Praveen et al., 2021).

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name |

tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)15-12-18-14-7-5-4-6-13(14)15/h4-7,12,18H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBQPYPBAVBBSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660874 | |

| Record name | tert-Butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate | |

CAS RN |

947498-87-5 | |

| Record name | tert-Butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1418616.png)

![Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine](/img/structure/B1418618.png)

![2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol](/img/structure/B1418619.png)

![2-[2-Methyl-5-(propan-2-yl)phenoxy]-2-phenylacetic acid](/img/structure/B1418621.png)

![[2-(Difluoromethoxy)-4-propoxyphenyl]methanamine](/img/structure/B1418623.png)